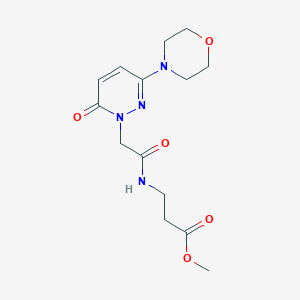
methyl 3-(2-(3-morpholino-6-oxopyridazin-1(6H)-yl)acetamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(2-(3-morpholino-6-oxopyridazin-1(6H)-yl)acetamido)propanoate is a useful research compound. Its molecular formula is C14H20N4O5 and its molecular weight is 324.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-(2-(3-morpholino-6-oxopyridazin-1(6H)-yl)acetamido)propanoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and related research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H20N4O3
- Molecular Weight : 304.35 g/mol
Research indicates that this compound may exert its biological effects through multiple pathways, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of monoamine oxidase (MAO), specifically MAO-B. This inhibition can lead to increased levels of neurotransmitters, which may have implications in neurodegenerative diseases.
- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of cancer cell lines by inducing apoptosis and affecting cell cycle progression.
Anticancer Activity
Several studies have evaluated the anticancer properties of related compounds. For example, derivatives containing morpholino groups have demonstrated significant cytotoxicity against non-small cell lung carcinoma cell lines (A549 and NCI-H23). The following table summarizes the IC50 values for various derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4b | A549 | 1.48 | Apoptosis induction |
| 15a | NCI-H23 | 2.52 | Cell cycle arrest |
| Methyl derivative | A549 | TBD | Potential MAO-B inhibition |
Enzyme Inhibition
The compound's structural features suggest it may act as a reversible and competitive inhibitor of MAO-B. In vitro assays have shown promising results, with specific derivatives exhibiting IC50 values in the low micromolar range.
Case Studies
- Study on Morpholino Derivatives : A study assessed the cytotoxic effects of various morpholino-substituted compounds against A549 cells. The most potent compound, with an IC50 of 1.48 µM, induced significant apoptosis as confirmed by Annexin V staining.
- MAO-B Inhibition Study : Another study focused on the structure-activity relationship (SAR) of MAO-B inhibitors derived from pyridazinone frameworks. The results indicated that modifications at specific positions greatly influenced inhibitory potency.
Research Findings
Recent findings highlight the following aspects regarding this compound:
- Cytotoxicity : The compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
- Apoptotic Pathways : Mechanistic studies revealed that treated cells showed increased markers for apoptosis, such as caspase activation and PARP cleavage.
- ADMET Properties : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluation suggests good oral bioavailability and a favorable safety profile.
Properties
Molecular Formula |
C14H20N4O5 |
|---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
methyl 3-[[2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetyl]amino]propanoate |
InChI |
InChI=1S/C14H20N4O5/c1-22-14(21)4-5-15-12(19)10-18-13(20)3-2-11(16-18)17-6-8-23-9-7-17/h2-3H,4-10H2,1H3,(H,15,19) |
InChI Key |
KCSVTXBTXKOQAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)CN1C(=O)C=CC(=N1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















